N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a benzothiophene ring, a hydroxyethyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through intramolecular cyclization reactions, such as the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols.
Functionalization of the Benzothiophene: The benzothiophene core can be further functionalized at the 3-position using various methods, including Ullmann cross-coupling reactions.
Attachment of the Hydroxyethyl Group:
Formation of the Amide Bond: The final step involves the formation of the amide bond between the hydroxyethyl-benzothiophene intermediate and the trifluoromethylphenylpropanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of benzothiophene derivatives and their interactions with biological targets.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can interact with hydrophobic pockets in proteins, while the hydroxyethyl and trifluoromethyl groups can form hydrogen bonds and electrostatic interactions, respectively .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds also feature a benzothiazole core and have been studied for their antibacterial properties.
1-benzothiophene-3-carboxylic acid derivatives: These compounds share the benzothiophene core and have been explored for their medicinal chemistry applications.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the combination of the benzothiophene core, hydroxyethyl group, and trifluoromethylphenyl group.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO2S/c21-20(22,23)14-8-5-13(6-9-14)7-10-19(26)24-11-17(25)16-12-27-18-4-2-1-3-15(16)18/h1-6,8-9,12,17,25H,7,10-11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXSNVBLCNPGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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